[(3R,4R)-3,4-dipropyldecyl] octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3R,4R)-3,4-dipropyldecyl] octadecanoate is a chemical compound with the molecular formula C34H68O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R)-3,4-dipropyldecyl] octadecanoate typically involves esterification reactions. One common method is the reaction between octadecanoic acid and [(3R,4R)-3,4-dipropyldecanol] in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
[(3R,4R)-3,4-dipropyldecyl] octadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functional derivatives.
Wissenschaftliche Forschungsanwendungen
[(3R,4R)-3,4-dipropyldecyl] octadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of [(3R,4R)-3,4-dipropyldecyl] octadecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of lipids. Its ester group can undergo hydrolysis to release active components that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
[(3R,4R)-3,4-dipropyldecyl] octadecanoate can be compared with other similar compounds, such as:
[(3R,4R)-3,4-dipropyldecyl] hexadecanoate: Similar structure but with a shorter carbon chain.
[(3R,4R)-3,4-dipropyldecyl] dodecanoate: Another ester with a different fatty acid component.
[(3R,4R)-3,4-dipropyldecyl] tetradecanoate: Similar ester with a different chain length.
Eigenschaften
Molekularformel |
C34H68O2 |
---|---|
Molekulargewicht |
508.9 g/mol |
IUPAC-Name |
[(3R,4R)-3,4-dipropyldecyl] octadecanoate |
InChI |
InChI=1S/C34H68O2/c1-5-9-11-13-14-15-16-17-18-19-20-21-22-23-25-29-34(35)36-31-30-33(27-8-4)32(26-7-3)28-24-12-10-6-2/h32-33H,5-31H2,1-4H3/t32-,33-/m1/s1 |
InChI-Schlüssel |
GFOLCYZZFGMRBL-CZNDPXEESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[C@@H](CCC)[C@H](CCC)CCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC(CCC)C(CCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.